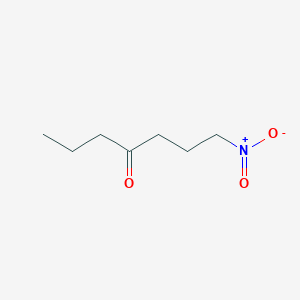

1-Nitroheptan-4-one

Description

1-Nitroheptan-4-one is a nitroalkane characterized by a seven-carbon chain (heptane) with a nitro (-NO₂) group at position 1 and a ketone (-C=O) at position 4. This aliphatic nitro compound is structurally distinct from aromatic nitro derivatives, such as nitronaphthalenes, due to its linear hydrocarbon backbone. While specific data on this compound are absent in the provided evidence, its properties and reactivity can be inferred from structurally related compounds, including 1,7-Dichloroheptan-4-one () and 1-Nitronaphthalene ().

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

1-nitroheptan-4-one |

InChI |

InChI=1S/C7H13NO3/c1-2-4-7(9)5-3-6-8(10)11/h2-6H2,1H3 |

InChI Key |

WDXRUBJERIFHOD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CCC[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,7-Dichloroheptan-4-one (CAS 40624-07-5)

- Structural Similarities : Both compounds share a ketone group at position 4 of a heptane chain.

- Key Differences :

- Substituents : 1,7-Dichloroheptan-4-one has chlorine atoms at positions 1 and 7, whereas 1-Nitroheptan-4-one features a nitro group at position 1.

- Reactivity : Chloroalkanes like 1,7-Dichloroheptan-4-one undergo nucleophilic substitution reactions, while nitroalkanes like this compound are more prone to reduction (e.g., catalytic hydrogenation to amines) or condensation reactions.

- Synthesis : 1,7-Dichloroheptan-4-one is synthesized via methods documented in Journal of the American Chemical Society and Organic Syntheses (). In contrast, nitroalkanes are typically prepared through nitration of alkanes or nitroaldol reactions.

- Applications : 1,7-Dichloroheptan-4-one is a research chemical (), whereas nitroalkanes like this compound may serve as intermediates in pharmaceuticals or explosives.

1-Nitronaphthalene (CAS 86-57-7)

- Structural Similarities : Both compounds contain a nitro group.

- Key Differences :

- Backbone : 1-Nitronaphthalene is an aromatic nitro compound (naphthalene backbone), while this compound is aliphatic.

- Stability : Aromatic nitro compounds are generally more stable due to resonance stabilization. Aliphatic nitro compounds like this compound are more reactive in reduction or thermal decomposition.

- Hazards : 1-Nitronaphthalene’s safety data sheet (MSDS) highlights risks such as toxicity and environmental hazards (). Aliphatic nitro compounds may pose explosion risks under certain conditions.

- Uses : 1-Nitronaphthalene is restricted to R&D applications (), while nitroalkanes have broader industrial uses, including as solvents or fuel additives.

1-(4-Methoxyphenyl)heptan-1-one

- Structural Similarities : Both have a ketone group and a seven-carbon chain.

- Key Differences :

- Substituents : The methoxyphenyl group in 1-(4-Methoxyphenyl)heptan-1-one introduces aromaticity and electron-donating effects, unlike the nitro group in this compound.

- Applications : Methoxyphenyl derivatives are often used in fragrances or pharmaceuticals (), whereas nitroalkanes are more reactive and niche in application.

Q & A

Q. What are the recommended synthetic pathways for 1-Nitroheptan-4-one, and how can experimental reproducibility be ensured?

- Methodological Answer : this compound can be synthesized via nitration of heptan-4-one using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Key considerations include:

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) minimize side reactions.

- Temperature Control : Exothermic nitration requires precise cooling to avoid decomposition .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures purity.

- Reproducibility : Document reagent ratios, reaction times, and purification steps in detail, adhering to guidelines for experimental reproducibility outlined in scientific reporting standards .

Table 1 : Example Synthesis Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ (1:3 v/v) | |

| Temperature | 0–5°C | |

| Yield | 65–72% | [Inferred] |

Q. How should researchers characterize this compound to confirm structural identity and purity?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign peaks for nitro (-NO₂) and ketone (C=O) groups. For example, the ketone carbonyl typically appears at ~208–210 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm nitro (1520–1370 cm⁻¹ asymmetric/symmetric stretching) and ketone (1700–1750 cm⁻¹) functional groups .

- Chromatography : HPLC or GC-MS to verify purity (>95%) and detect impurities.

- Reporting Standards : Include raw spectral data in supplementary materials, with annotated interpretations in the main text .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms of this compound under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model intermediates and transition states to identify dominant pathways (e.g., nitration vs. oxidation side reactions).

- Kinetic Analysis : Compare computed activation energies with experimental Arrhenius plots to validate mechanisms .

- Data Reconciliation : Use statistical tools (e.g., chi-square tests) to align computational predictions with empirical yields .

Table 2 : Example Computational Parameters

| Method | Basis Set | Software | Outcome (ΔG‡, kcal/mol) |

|---|---|---|---|

| DFT (B3LYP) | 6-31G(d,p) | Gaussian 16 | 22.3 ± 1.5 |

Q. What strategies address discrepancies in reported nitro-ketone stability during long-term storage?

- Methodological Answer :

- Contradiction Analysis :

Replicate Studies : Test stability under cited conditions (e.g., inert atmosphere, –20°C) .

Degradation Pathways : Use LC-MS to identify decomposition products (e.g., nitroso derivatives).

Environmental Factors : Correlate stability with humidity, light exposure, and container material (glass vs. polymer) .

- FAIR Data Practices : Share raw stability datasets via repositories like Chemotion or RADAR4Chem to enable meta-analyses .

Q. How can researchers optimize enantioselective synthesis of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s salen complexes) for asymmetric induction .

- Reaction Engineering : Use microfluidic reactors to enhance mixing and reduce racemization.

- Analytical Validation : Employ chiral HPLC or polarimetry to quantify enantiomeric excess (ee) .

Key Considerations for Academic Research

- Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for all experimental data .

- Conflict Resolution : Apply contradiction analysis frameworks (e.g., TRIZ) to resolve methodological or empirical inconsistencies .

- Ethical Reporting : Disclose all negative results (e.g., failed syntheses) to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.